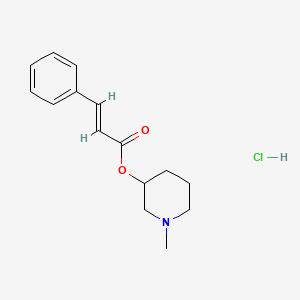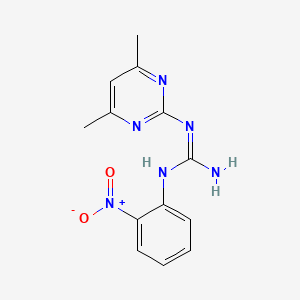
1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound is known for its ability to modulate the activity of various neurotransmitter systems in the brain, making it a promising candidate for the treatment of a range of neurological disorders. In
Mechanism of Action
The mechanism of action of 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride involves its ability to modulate the activity of various neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, while decreasing the release of serotonin. This results in an overall increase in the activity of the dopaminergic and noradrenergic systems, which are known to play a role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride are largely dependent on its mechanism of action. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to an increase in alertness, arousal, and motivation. It has also been shown to decrease the levels of serotonin, which can lead to a decrease in anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride in lab experiments is its ability to modulate the activity of multiple neurotransmitter systems. This makes it a versatile tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of using this compound is that it may have off-target effects on other systems in the body, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the investigation of the long-term effects of this compound on behavior and cognition. Finally, there is potential for the use of this compound in the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 3-phenylacrylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methylpiperidine to form the desired product, which is then treated with hydrochloric acid to yield 1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride.
Scientific Research Applications
1-methyl-3-piperidinyl 3-phenylacrylate hydrochloride has been studied extensively for its potential use in the treatment of various neurological disorders. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. This makes it a promising candidate for the treatment of disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-phenylprop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16-11-5-8-14(12-16)18-15(17)10-9-13-6-3-2-4-7-13;/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQJLKWFIDYDY-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![N~1~,N~3~-dimethyl-N~3~-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-beta-alaninamide dihydrochloride](/img/structure/B5374399.png)

![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)

![N-(2-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5374420.png)
![3-hydroxy-1-(4-isopropylbenzyl)-3-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5374432.png)
![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)
![N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)